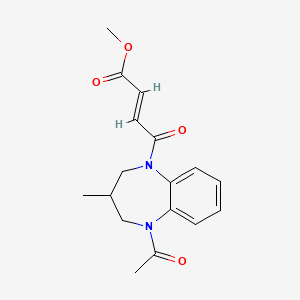![molecular formula C23H23F3N2O3 B2744994 2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 568574-09-4](/img/structure/B2744994.png)
2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a dipropoxyphenyl group, and a trifluoromethylphenyl group
Vorbereitungsmethoden
The synthesis of 2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. The synthetic route may include the following steps:
Formation of the Enamide Backbone: This step involves the reaction of a suitable aldehyde with a nitrile to form the cyano group.
Introduction of the Dipropoxyphenyl Group: This can be achieved through a substitution reaction where the phenyl ring is functionalized with propoxy groups.
Addition of the Trifluoromethylphenyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure.
Vergleich Mit ähnlichen Verbindungen
2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can be compared with similar compounds such as:
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has methoxy groups instead of propoxy groups, which may affect its reactivity and biological activity.
(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(methyl)phenyl]prop-2-enamide: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O3/c1-3-10-30-20-9-8-16(21(14-20)31-11-4-2)12-17(15-27)22(29)28-19-7-5-6-18(13-19)23(24,25)26/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,28,29)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLYJQSAIGXLEG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)




![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2744921.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)


![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2744934.png)
